Thiolane 1,1-dioxide;1,3,5-trinitro-1,3,5-triazinane
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Overview
Description
Thiolane 1,1-dioxide and 1,3,5-trinitro-1,3,5-triazinane are two distinct compounds with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolane 1,1-dioxide: The synthesis of thiolane 1,1-dioxide typically involves the oxidation of thiolane using oxidizing agents such as hydrogen peroxide or peracids.
1,3,5-trinitro-1,3,5-triazinane: The industrial production of 1,3,5-trinitro-1,3,5-triazinane involves the nitration of hexamine with a mixture of nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Thiolane 1,1-dioxide:
1,3,5-trinitro-1,3,5-triazinane:
Common Reagents and Conditions
Major Products Formed
Thiolane 1,1-dioxide: Sulfone derivatives, substituted thiolanes.
1,3,5-trinitro-1,3,5-triazinane: Nitrogen, carbon dioxide, water, and less nitrated derivatives.
Scientific Research Applications
Mechanism of Action
Thiolane 1,1-dioxide: The compound exerts its effects through interactions with nucleophiles and oxidizing agents, leading to the formation of various derivatives.
1,3,5-trinitro-1,3,5-triazinane: The explosive nature of 1,3,5-trinitro-1,3,5-triazinane is due to the rapid decomposition of the compound under high temperatures and pressures, releasing a large amount of energy and gases.
Properties
CAS No. |
21219-30-7 |
---|---|
Molecular Formula |
C7H14N6O8S |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
thiolane 1,1-dioxide;1,3,5-trinitro-1,3,5-triazinane |
InChI |
InChI=1S/C4H8O2S.C3H6N6O6/c5-7(6)3-1-2-4-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H2;1-3H2 |
InChI Key |
DBLGNBPUMIVXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C1.C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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